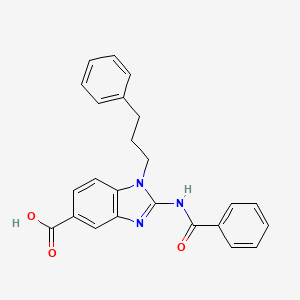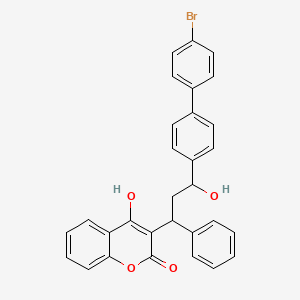
BY27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BY27 is a selective inhibitor of the second bromodomains of bromodomain and extra terminal domain proteins. Bromodomain and extra terminal domain proteins include BRD2, BRD3, BRD4, and BRDT, which play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown significant potential in inhibiting the growth of cancer cells by selectively targeting the second bromodomains of these proteins .
Vorbereitungsmethoden
The synthesis of BY27 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a triazole ring, which is crucial for the compound’s selectivity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods for this compound would likely involve scaling up these laboratory procedures while maintaining strict quality control to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
BY27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BY27 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the function of bromodomain and extra terminal domain proteins and their role in gene regulation.
Biology: In biological research, this compound helps in understanding the epigenetic mechanisms that control gene expression and their implications in diseases.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for treating cancers by inhibiting the growth of tumor cells.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development processes to identify new therapeutic targets and develop selective inhibitors
Wirkmechanismus
BY27 exerts its effects by selectively binding to the second bromodomains of bromodomain and extra terminal domain proteins. This binding disrupts the interaction between these proteins and acetylated lysine residues on histone tails, leading to changes in gene expression. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, and the pathways involved are primarily related to epigenetic regulation and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
BY27 is unique in its high selectivity for the second bromodomains of bromodomain and extra terminal domain proteins, compared to other inhibitors that target both first and second bromodomains. Similar compounds include:
OTX015: A pan-bromodomain and extra terminal domain inhibitor with less selectivity between the first and second bromodomains.
JQ1: Another pan-bromodomain and extra terminal domain inhibitor with broad activity against both bromodomains.
ABBV-744: A selective inhibitor of the second bromodomains, similar to this compound, but with different binding affinities and selectivity profiles.
This compound’s uniqueness lies in its ability to selectively inhibit the second bromodomains, which may result in fewer off-target effects and improved therapeutic profiles .
Eigenschaften
CAS-Nummer |
2247236-59-3 |
|---|---|
Molekularformel |
C22H21ClN6 |
Molekulargewicht |
404.902 |
IUPAC-Name |
(6R)-N-(4-Chlorophenyl)-1-methyl-8-(1-methyl-1H-pyrazol-4-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-amine |
InChI |
InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1 |
InChI-Schlüssel |
MDRXOFSNECSECW-HXUWFJFHSA-N |
SMILES |
CN1N=CC(C2=CC=C(N3C(CC[C@H]4NC5=CC=C(Cl)C=C5)=NN=C3C)C4=C2)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BY27; BY-27; BY 27 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












